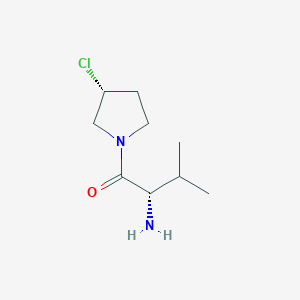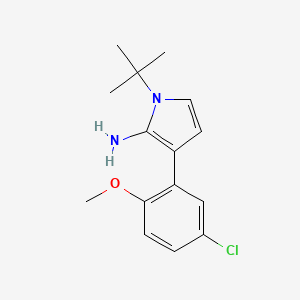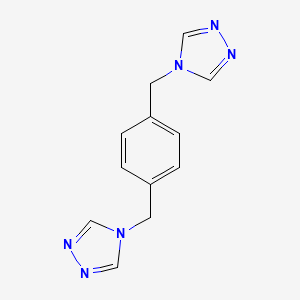![molecular formula C14H10N4O3 B15051662 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an azido group, a hydroxyethyl group, and a benzoisoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves the introduction of the azido group and the hydroxyethyl group onto the benzoisoquinoline core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzoisoquinoline, is reacted with sodium azide to introduce the azido group. The hydroxyethyl group can be introduced via a subsequent reaction with ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its structural similarity to bioactive isoquinoline derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Azido-2-(2-hydroxyethyl)-1h-isoquinoline-1,3(2h)-dione
- 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H10N4O3 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
6-azido-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2 |
Clave InChI |
ZDWAGYPMZGSLTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)

![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)








